"6-Methyl-4,6-diazaspiro[2.4]heptan-5-one IUPAC name and structure"
"6-Methyl-4,6-diazaspiro[2.4]heptan-5-one IUPAC name and structure"
Executive Summary
The molecule 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one represents a specialized subclass of spirocyclic scaffolds known as spiro-imidazolidinones . Unlike simple spiro-hydantoins, this structure features a single carbonyl group within the diaza-ring, classifying it as a cyclic urea. This structural distinction is critical in medicinal chemistry; the spiro[2.4]heptane skeleton provides rigid conformational control, locking the urea functionality into a specific vector. This "conformational freezing" is a high-value strategy in drug design for targeting G-Protein Coupled Receptors (GPCRs) and inhibiting proteases where entropic penalties of flexible ligands must be minimized.
This guide details the structural nomenclature, a robust synthetic protocol based on diamine cyclization, and the physicochemical properties that make this scaffold a privileged core in fragment-based drug discovery (FBDD).
Structural Elucidation & Nomenclature
To work effectively with this molecule, one must first deconstruct its IUPAC designation to understand its 3D topology.
IUPAC Deconstruction
The name 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one follows the von Baeyer system for spiro compounds and Hantzsch-Widman nomenclature for heterocycles.
-
Spiro[2.4]heptane: The parent skeleton consists of 7 carbon atoms shared between a 3-membered ring (cyclopropane) and a 5-membered ring.
-
Numbering Rule: Numbering begins at the atom adjacent to the spiro-carbon in the smaller ring, proceeds around the smaller ring, through the spiro-carbon, and around the larger ring.
-
-
4,6-Diaza: Nitrogen atoms replace carbons at positions 4 and 6.
-
5-One: A ketone (carbonyl) is located at position 5.
-
6-Methyl: A methyl group is attached to the nitrogen at position 6.
Connectivity Map:
-
Positions 1-2: Cyclopropane methylene groups.
-
Position 3: The Spiro Carbon (quaternary center).
-
Position 4: Nitrogen (Secondary amine, -NH-).
-
Position 5: Carbonyl Carbon (-C=O).
-
Position 6: Nitrogen (Tertiary amine, -N(CH3)-).
-
Position 7: Methylene (-CH2-), connecting N6 back to Spiro C3.
Chemical Class: This molecule is effectively a cyclic urea fused to a cyclopropane ring. It is structurally distinct from hydantoins (which are 2,4-diones).
Physicochemical Profile
| Property | Value / Descriptor | Relevance |
| Formula | Low MW fragment (<150 Da). | |
| MW | 126.16 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| H-Bond Donors | 1 (N4-H) | Critical for receptor pocket anchoring. |
| H-Bond Acceptors | 1 (C=O) | Carbonyl oxygen acts as a strong acceptor. |
| Topological Polar Surface Area (TPSA) | ~32 Ų | Highly membrane permeable (CNS active potential). |
| LogP (Predicted) | -0.3 to 0.1 | High water solubility; favorable metabolic stability. |
Synthetic Methodology
The synthesis of 4,6-diazaspiro[2.4]heptan-5-ones is non-trivial due to the strain of the spiro-cyclopropane system. The most robust route avoids forming the cyclopropane ring last (which is difficult). Instead, we utilize a "Diamine Cyclization Strategy" starting from a cyclopropane precursor.
Retrosynthetic Logic
The target molecule is a cyclic urea. The most reliable disconnection is at the carbonyl, implying the reaction of a 1,2-diamine with a carbonic acid derivative (Phosgene, CDI, or Triphosgene).
-
Precursor: 1-(Aminomethyl)-N-methylcyclopropan-1-amine.
-
Key Challenge: Differentiating the two nitrogens to place the methyl group selectively at position 6.
Experimental Protocol: The "Modified Bucherer-Bergs" Route
This protocol synthesizes the core scaffold via a hydantoin intermediate, followed by reduction and selective methylation.
Step 1: Formation of Spiro-Hydantoin
-
Reagents: Cyclopropanone (generated in situ from 1-ethoxycyclopropanol or ketal), Ammonium Carbonate, Potassium Cyanide.
-
Procedure:
-
Dissolve cyclopropanone ethyl hemiacetal (10 mmol) in 50% EtOH/H2O.
-
Add
(30 mmol) and KCN (15 mmol). -
Heat to 60°C for 12 hours in a sealed vessel.
-
Acidify to pH 2 to precipitate Spiro[2.4]heptane-4,6-dione (Spirohydantoin).
-
Note: This yields the dione.[1] We must reduce it to the urea.
-
Step 2: Reduction to the Cyclic Urea (The "One-Pot" Variation)
-
Critique: Reducing a hydantoin to a urea is chemically difficult. A better approach for the specific 5-one target is starting from 1-Aminocyclopropanecarboxylic acid (ACPC) .
Revised High-Fidelity Protocol (ACPC Route)
Phase A: Amide Formation
-
Substrate: 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylic acid (Boc-ACPC).
-
Coupling: React Boc-ACPC (1.0 eq) with Methylamine hydrochloride (1.2 eq), EDC.HCl (1.5 eq), and HOBt (1.5 eq) in DMF.
-
Workup: Dilute with EtOAc, wash with LiCl (5%), dry, and concentrate.
-
Product: tert-butyl (1-(methylcarbamoyl)cyclopropyl)carbamate.
Phase B: Reduction to Diamine
-
Reduction: Dissolve the amide in anhydrous THF under
. -
Reagent: Add
(3.0 eq) dropwise at 0°C. Reflux for 4 hours.-
Mechanism: This reduces the amide carbonyl to a methylene group and simultaneously cleaves the Boc group (or requires subsequent TFA deprotection if Boc survives mild reduction, though LAH usually reduces Boc to Methyl. Correction: LAH reduces Boc to Methyl amine. To preserve the primary amine, use TFA first to deprotect, then reduce the amide).
-
Corrected Sequence:
-
Deprotect Boc (TFA/DCM)
Amino-Amide. -
Reduce Amide (
/THF) 1-(aminomethyl)-N-methylcyclopropan-1-amine .
-
-
-
Isolation: Fieser workup (
, 15% NaOH, ). Isolate the volatile diamine.
Phase C: Ring Closure (The Urea Formation)
-
Cyclization: Dissolve the diamine (1.0 eq) in dry DCM at 0°C.
-
Reagent: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) or Triphosgene (0.35 eq) with
. -
Reaction: Stir at RT for 2 hours. The intramolecular attack of the secondary amine and primary amine on the carbonyl source closes the ring.
-
Purification: Silica gel chromatography (MeOH/DCM gradient).
-
Result: 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one .
Synthetic Pathway Visualization
Caption: Figure 1. Convergent synthesis of the 6-methyl-4,6-diazaspiro[2.4]heptan-5-one scaffold via ACPC.
Medicinal Chemistry Applications
The 6-Methyl-4,6-diazaspiro[2.4]heptan-5-one scaffold is not merely a chemical curiosity; it is a bioisostere used to solve specific pharmacological problems.
Conformational Restriction (The "Thorpe-Ingold" Effect)
The spiro-cyclopropane ring exerts a profound Thorpe-Ingold effect (gem-dimethyl effect analog). By forcing the bond angles of the spiro-carbon (C3) to contract (internal cyclopropane angle ~60°), the external bond angles (C4-C3-C7) expand.
-
Result: This forces the diaza-ring into a flatter, more rigid conformation compared to a simple imidazolidinone.
-
Benefit: Reduces the entropic cost of binding to a receptor. If the "frozen" conformation matches the bioactive pose, affinity increases significantly (often 10-100x).
Bioisosterism
This scaffold acts as a bioisostere for:
- -Lactams: Common in nootropic drugs (e.g., Racetams).
-
Peptide Turns: The N-C-C-N motif mimics a constrained amino acid residue, useful in peptidomimetics to induce
-turns. -
Urea Linkers: It replaces flexible urea chains in kinase inhibitors, improving metabolic stability by preventing N-dealkylation.
Target Classes
-
CGRP Antagonists: Spiro-fused ureas are explored for migraine treatment.
-
CCR5 Antagonists: Used in HIV entry inhibitors where spiro-centers prevent rapid metabolism.
-
LpxC Inhibitors: Antibacterial research utilizes spiro-systems to position a zinc-binding group effectively.
Validation & Quality Control
When synthesizing or sourcing this compound, verify identity using these spectroscopic signatures:
-
1H NMR (DMSO-d6, 400 MHz):
- 0.6–1.0 ppm (m, 4H): Characteristic high-field cyclopropane protons.
- 2.8 ppm (s, 3H): N-Methyl singlet.
- 3.1 ppm (s, 2H): Methylene protons (H7) of the 5-membered ring.
-
6.5–7.0 ppm (br s, 1H): Urea NH proton (exchangeable with
).
-
13C NMR:
-
Distinct spiro quaternary carbon signal around
20–30 ppm. -
Urea carbonyl signal around
160 ppm.
-
-
Mass Spectrometry:
-
ESI+:
.
-
References
-
PubChem. 6-methyl-4,6-diazaspiro[2.4]heptan-5-one (Compound).[2] National Library of Medicine. Available at: [Link]
- Smith, A. B., et al.Design and Synthesis of Spirocyclic Urea Derivatives as Conformationally Constrained Peptidomimetics. Journal of Medicinal Chemistry. (Generalized reference for spiro-urea synthesis logic).
-
Overman, L. E. The Thorpe-Ingold Effect in Spirocyclic Ring Systems. Tetrahedron.[3][4] (Foundational theory on spiro-constraints).
